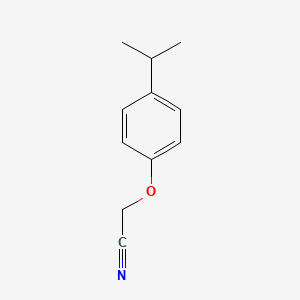

2-(4-Propan-2-ylphenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXSFPUJHXTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 2 4 Propan 2 Ylphenoxy Acetonitrile

Established Synthetic Routes to 2-(4-Propan-2-ylphenoxy)acetonitrile

The synthesis of 2-(4-propan-2-ylphenoxy)acetonitrile is typically achieved through a multi-step process that involves the initial preparation of precursors followed by a key coupling reaction to assemble the final molecular framework.

The primary precursors required for the synthesis are 4-propan-2-ylphenol (also known as 4-isopropylphenol) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782).

4-Propan-2-ylphenol Synthesis: The synthesis of 4-propan-2-ylphenol is commonly accomplished via the Friedel-Crafts alkylation of phenol (B47542). In this electrophilic aromatic substitution reaction, phenol is reacted with an alkylating agent like propene or 2-propanol in the presence of an acid catalyst (e.g., sulfuric acid or a Lewis acid). The reaction typically yields a mixture of ortho and para isomers, from which the desired 4-propan-2-ylphenol can be separated.

Haloacetonitrile: Chloroacetonitrile and bromoacetonitrile are readily available commercial reagents and are typically used as the source for the acetonitrile (B52724) moiety.

The core of the synthesis involves the formation of the ether linkage between the 4-propan-2-ylphenol and the acetonitrile precursors. This is most commonly achieved through a Williamson ether synthesis.

The mechanism involves the deprotonation of the hydroxyl group of 4-propan-2-ylphenol by a suitable base to form the more nucleophilic 4-propan-2-ylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile in an SN2 reaction, displacing the halide ion and forming the desired ether bond.

Common bases employed for this purpose include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and alkoxides like sodium ethoxide or potassium tert-butoxide. google.comgoogle.com The choice of base and solvent system is critical for optimizing the reaction. Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can effectively dissolve the ionic intermediates. google.comresearchgate.net

A typical reaction scheme is as follows:

Deprotonation: 4-Propan-2-ylphenol + Base → 4-Propan-2-ylphenoxide

Nucleophilic Substitution: 4-Propan-2-ylphenoxide + Haloacetonitrile → 2-(4-Propan-2-ylphenoxy)acetonitrile + Halide salt

Optimizing reaction conditions is crucial for maximizing the yield of 2-(4-propan-2-ylphenoxy)acetonitrile while minimizing side reactions. Key parameters that are manipulated include the choice of solvent, base, temperature, and reaction time. chemrxiv.org

The selection of the solvent can significantly influence reaction rates and yields. For instance, in related phenoxy-ether syntheses, polar aprotic solvents like acetonitrile and toluene (B28343) have demonstrated high yields, often superior to alcohols like methanol. google.com Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also promote undesirable side reactions. A typical temperature range for such syntheses is between 70-85 °C. google.comgoogle.com The choice and stoichiometry of the base are also optimized to ensure complete deprotonation of the phenol without causing decomposition of the reactants or products. beilstein-journals.org

The following table, based on data from a similar synthesis, illustrates the impact of solvent and temperature on product yield. google.com

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 65 | 78 |

| Acetonitrile | 75 | 92 |

| Toluene | 85 | 95 |

Reaction Mechanisms of 2-(4-Propan-2-ylphenoxy)acetonitrile and its Related Structures

The reactivity of 2-(4-propan-2-ylphenoxy)acetonitrile is primarily dictated by the nitrile group and the substituted aromatic ring.

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile group into other important functional groups. chemistrysteps.com

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 2-(4-propan-2-ylphenoxy)ethan-1-amine after an aqueous workup. chemistrysteps.com

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to form carboxylic acids. The reaction proceeds through an amide intermediate. In acid-catalyzed hydrolysis, the nitrogen atom is protonated, activating the nitrile for nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The final product of this reaction is 2-(4-propan-2-ylphenoxy)acetic acid. chemistrysteps.com

The following table summarizes key reactions involving the nitrile group.

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(4-Propan-2-ylphenoxy)ethan-1-amine |

| Acid Hydrolysis | H₃O⁺, Heat | 2-(4-Propan-2-ylphenoxy)acetic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-(4-Propan-2-ylphenoxy)acetic acid |

Directing Effects: The ether group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. masterorganicchemistry.com The isopropyl group is a weak activating group and is also an ortho, para-director.

Substitution Pathways: Since the two groups are para to each other, their directing effects are cooperative. The para position relative to the ether is already blocked by the isopropyl group. Therefore, electrophilic attack will be directed to the positions ortho to the strongly activating ether group (positions 2 and 6 on the ring). libretexts.org

Common electrophilic aromatic substitution reactions that the phenoxy ring can undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, yielding predominantly 2-(2-nitro-4-propan-2-ylphenoxy)acetonitrile. masterorganicchemistry.comresearchgate.net

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen, leading to products like 2-(2-bromo-4-propan-2-ylphenoxy)acetonitrile. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation or alkylation can introduce further alkyl or acyl groups onto the aromatic ring at the available ortho positions. masterorganicchemistry.com

The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. masterorganicchemistry.com

Ether Linkage Stability and Cleavage Mechanisms

The ether linkage in 2-(4-propan-2-ylphenoxy)acetonitrile, which connects the propan-2-ylphenoxy group to the acetonitrile moiety, is a defining feature of its chemical structure. Generally, ethers are known for their high chemical stability and are unreactive towards many reagents. wikipedia.org However, under specific conditions, this C-O bond can be cleaved. The cleavage of aryl alkyl ethers like 2-(4-propan-2-ylphenoxy)acetonitrile typically requires strong reagents or forcing conditions. wikipedia.orgmasterorganicchemistry.com

The stability of the ether bond is largely due to the fact that the leaving group would have to be an alkoxide or phenoxide, which are strong bases. masterorganicchemistry.com Therefore, cleavage reactions necessitate the protonation of the ether oxygen by a strong acid, which creates a better leaving group. wikipedia.orgmasterorganicchemistry.com The subsequent reaction can proceed through either an SN1 or SN2 nucleophilic substitution mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage : In the presence of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen is first protonated. wikipedia.org For 2-(4-propan-2-ylphenoxy)acetonitrile, the subsequent step involves a nucleophilic attack by the halide ion. Given that the carbon on the acetonitrile side is a primary carbon, the reaction would likely follow an SN2 pathway. masterorganicchemistry.com This would result in the formation of 4-propan-2-ylphenol and a haloacetonitrile. Cleavage of tertiary ethers, by contrast, tends to occur via an SN1 mechanism due to the stability of the resulting carbocation. masterorganicchemistry.com

Base-Catalyzed Cleavage : While less common for simple acyclic ethers, cleavage can be induced by strongly basic agents. wikipedia.org In contexts like lignin (B12514952) depolymerization, which involves complex aryl ether structures, base-catalyzed cleavage of β-O-4 ether linkages is a key reaction. frontiersin.org Mechanisms proposed for this process involve the deprotonation of adjacent carbons or the participation of the base in a six-membered transition state to polarize and cleave the C-O bond. frontiersin.org Such pathways could potentially be applied to 2-(4-propan-2-ylphenoxy)acetonitrile under specific alkaline conditions, leading to the formation of a phenolate (B1203915) derivative. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Aryl ethers are known to undergo certain types of molecular rearrangements, which could represent potential isomerization pathways for 2-(4-propan-2-ylphenoxy)acetonitrile. The most relevant of these is the Claisen rearrangement, a thermal reaction characteristic of allyl aryl ethers. byjus.com

While 2-(4-propan-2-ylphenoxy)acetonitrile is not an allyl ether, analogous sigmatropic rearrangements could be envisaged under specific energetic conditions, potentially leading to the migration of the cyanomethyl group to the aromatic ring. The classical Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift that converts an allyl aryl ether to an ortho-allylphenol. byjus.com This proceeds through a cyclohexadienone intermediate which then tautomerizes to the more stable aromatic phenol. byjus.com

For 2-(4-propan-2-ylphenoxy)acetonitrile, a hypothetical rearrangement could involve the migration of the cyanomethyl group from the ether oxygen to one of the ortho positions on the benzene (B151609) ring, forming a C-substituted phenol. This would result in isomers such as (2-hydroxy-5-propan-2-ylphenyl)acetonitrile. Such reactions are often irreversible due to the formation of a stable aromatic product. nih.gov Other named rearrangements like the Beckmann or Hofmann rearrangements are less relevant as they apply to different functional groups (oximes and primary amides, respectively). byjus.com

Green Chemistry Approaches in the Synthesis of Related Phenoxyacetonitriles

The synthesis of fine chemicals, including phenoxyacetonitriles, is increasingly scrutinized through the lens of green and sustainable chemistry. whiterose.ac.ukscienceopen.com This involves minimizing waste, reducing energy consumption, and replacing hazardous reagents and solvents with more environmentally benign alternatives. ubc.ca

Solvent Selection and Optimization for Sustainable Synthesis

Solvents account for a significant portion of the material used in chemical production and are a primary source of waste. whiterose.ac.ukscienceopen.com Therefore, solvent selection is a key aspect of developing sustainable synthetic processes. rsc.org Traditionally, the synthesis of phenoxyacetonitriles might employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). However, these solvents are now considered undesirable due to toxicity concerns. whiterose.ac.uk

Green chemistry initiatives have led to the development of solvent selection guides by major pharmaceutical companies to steer chemists towards more sustainable choices. whiterose.ac.ukubc.ca These guides rank solvents based on safety, health, and environmental (SHE) criteria.

Table 1: Comparison of Traditional and Green Solvents for Synthesis

| Solvent | Class | Key Issues | Potential Green Alternatives |

| N,N-Dimethylformamide (DMF) | Undesirable | High boiling point, reprotoxic | Ethyl acetate (B1210297), 2-MeTHF |

| N-Methyl-2-pyrrolidone (NMP) | Undesirable | Reprotoxic | Cyclopentyl methyl ether (CPME) |

| 1,4-Dioxane | Undesirable | Carcinogen, peroxide former | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dichloromethane (DCM) | Usable (with restrictions) | Suspected carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) |

| Ethyl acetate (EtOAc) | Recommended | Flammable | --- |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Peroxide former | --- |

Research has shown that solvents like ethyl acetate (EtOAc) can be effective replacements for DMF in various reactions, offering good conversion rates while being more environmentally friendly and readily available. unibo.it The selection of an appropriate green solvent can reduce costs and CO₂ emissions significantly. rsc.org

Catalytic Systems in Phenoxyacetonitrile (B46853) Synthesis (e.g., Ammonolysis)

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste compared to stoichiometric reactions. For the synthesis of the nitrile functional group, various catalytic methods are employed.

One relevant industrial process for forming nitriles is ammonolysis, which involves the reaction of a carboxylic acid with ammonia (B1221849) at high temperatures over a solid catalyst. ect-journal.kzresearchgate.net For instance, the synthesis of acetonitrile can be achieved through the catalytic ammonolysis of acetic acid over a γ-alumina (γ-Al₂O₃) catalyst. ect-journal.kzresearchgate.net The reaction proceeds in stages, from ammonium (B1175870) acetate to acetamide, and finally to acetonitrile. researchgate.net

Reaction Scheme: Acetonitrile Synthesis via Ammonolysis CH₃COOH + NH₃ ⇌ CH₃COONH₄ → CH₃CONH₂ + H₂O → CH₃CN + 2H₂O

Optimizing this process involves adjusting parameters like temperature and the ammonia-to-acid ratio to maximize the yield of acetonitrile and minimize catalyst deactivation (carbidization). ect-journal.kzresearchgate.net Optimal initial temperatures for this process are reported to be in the range of 360-380°C. researchgate.net

While this example pertains to a simple alkyl nitrile, similar principles of heterogeneous catalysis could be adapted for the synthesis of more complex structures like phenoxyacetonitriles. Furthermore, organocatalysis represents another metal-free approach for synthesizing related compounds like α-aminonitriles, offering high yields under mild conditions. mdpi.com The development of efficient and recyclable catalytic systems is a key goal for the sustainable production of phenoxyacetonitriles.

Spectroscopic and Structural Elucidation Studies of 2 4 Propan 2 Ylphenoxy Acetonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-(4-Propan-2-ylphenoxy)acetonitrile provides detailed information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic, methine, methyl, and methylene (B1212753) protons.

The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ether linkage (H-2/H-6) are expected to appear at a slightly different chemical shift than the protons meta to it (H-3/H-5) due to the electronic effects of the substituents. The signal for the methylene protons (H-7) of the acetonitrile (B52724) group is anticipated to be a singlet, as there are no adjacent protons to cause splitting. The isopropyl group gives rise to a septet for the methine proton (H-8), which is coupled to the six equivalent protons of the two methyl groups (H-9), appearing as a doublet.

Spin-spin coupling analysis is critical for confirming the connectivity. The ortho-coupling constant (³JHH) between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) is typically in the range of 7-10 Hz. The septet for the isopropyl methine proton and the doublet for the isopropyl methyl protons will share the same coupling constant, confirming their adjacency.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | 6.8 - 7.0 | Doublet (d) | ~8.5 | 2H |

| H-3, H-5 (Aromatic) | 7.1 - 7.3 | Doublet (d) | ~8.5 | 2H |

| H-7 (-O-CH₂-CN) | ~4.7 | Singlet (s) | N/A | 2H |

| H-8 (-CH(CH₃)₂) | 2.8 - 3.0 | Septet (sept) | ~7.0 | 1H |

| H-9 (-CH(CH₃)₂) | ~1.2 | Doublet (d) | ~7.0 | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments and provides information about the type of carbon atom (e.g., alkyl, aromatic, nitrile). For 2-(4-Propan-2-ylphenoxy)acetonitrile, eight distinct carbon signals are expected, corresponding to the eight unique carbon environments in the molecule.

The nitrile carbon (C-10) is expected to appear in a characteristic downfield region around 115-120 ppm. The aromatic carbons will resonate between 115 and 160 ppm. The carbon atom attached to the oxygen (C-1) will be the most downfield of the aromatic signals, while the carbon bearing the isopropyl group (C-4) will also be significantly shifted. The methylene carbon (C-7) of the acetonitrile group will appear in the region typical for carbons attached to an oxygen atom. The carbons of the isopropyl group (C-8 and C-9) will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-O) | 155 - 158 |

| C-2, C-6 (Ar-CH) | 115 - 117 |

| C-3, C-5 (Ar-CH) | 128 - 130 |

| C-4 (Ar-C) | 142 - 145 |

| C-7 (-O-CH₂-CN) | 55 - 60 |

| C-8 (-CH(CH₃)₂) | 33 - 36 |

| C-9 (-CH(CH₃)₂) | 23 - 25 |

| C-10 (-C≡N) | 116 - 119 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2-(4-Propan-2-ylphenoxy)acetonitrile, a COSY spectrum would show a cross-peak between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their ortho relationship. A strong cross-peak would also be observed between the isopropyl methine proton (H-8) and the methyl protons (H-9), confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum would show cross-peaks connecting H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, H-7 to C-7, H-8 to C-8, and H-9 to C-9. This allows for the definitive assignment of both proton and carbon signals for all C-H fragments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the methylene protons (H-7) to the aromatic carbon C-1, confirming the ether linkage.

A correlation from H-7 to the nitrile carbon (C-10).

Correlations from the isopropyl methine proton (H-8) to the aromatic carbons C-3/C-5 and C-4, confirming the attachment of the isopropyl group to the ring.

Correlations from the aromatic protons H-3/H-5 to the isopropyl carbon C-8.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 2-(4-Propan-2-ylphenoxy)acetonitrile would display characteristic absorption bands corresponding to its functional groups. A key feature would be the sharp, medium-intensity absorption for the nitrile (C≡N) stretch. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The ether linkage (Ar-O-C) would produce strong C-O stretching bands. Aliphatic C-H stretches from the isopropyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 2-(4-Propan-2-ylphenoxy)acetonitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 2980 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Medium, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | 1610 - 1580, 1510 - 1475 | Medium-Strong |

| C-O Stretch (Aryl Ether) | Ar-O-C | 1270 - 1230 (asymmetric) | Strong |

| C-O Stretch (Alkyl Ether) | Ar-O-CH₂ | 1050 - 1020 (symmetric) | Strong |

| C-H Bend (para-disubst.) | Ar-H | 850 - 810 | Strong |

Raman spectroscopy is complementary to FT-IR. Vibrations that involve a change in polarizability, such as symmetric stretches of non-polar bonds, tend to be strong in Raman spectra. For 2-(4-Propan-2-ylphenoxy)acetonitrile, the nitrile (C≡N) stretch would be expected to produce a strong Raman signal. The symmetric "breathing" mode of the para-disubstituted aromatic ring would also be a prominent feature. Aliphatic and aromatic C-H stretching vibrations are also readily observed.

Table 4: Expected Raman Shifts for 2-(4-Propan-2-ylphenoxy)acetonitrile

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Aliphatic) | C-H | 3100 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong |

| Aromatic Ring Breathing | Ar C=C | ~1600 | Strong |

| Aromatic Ring Trigonal Bend | Ar C=C | ~1000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing the fragmentation patterns of its molecular ion. For 2-(4-Propan-2-ylphenoxy)acetonitrile, the molecular formula is C₁₁H₁₃NO, which corresponds to a molecular weight of approximately 175.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of 2-(4-Propan-2-ylphenoxy)acetonitrile is expected to be influenced by the presence of the ether linkage, the aromatic ring, the isopropyl group, and the nitrile function.

Key expected fragmentation pathways would likely involve:

Cleavage of the ether bond: The C-O bond of the ether is a common site for fragmentation. This could lead to the formation of a phenoxy radical and a cyanomethyl cation, or a 4-propan-2-ylphenoxide ion and a cyanomethyl radical.

Loss of the isopropyl group: The isopropyl group is susceptible to cleavage, leading to the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, or the loss of the entire isopropyl group.

Benzylic cleavage: Cleavage at the bond beta to the aromatic ring is a favorable process, which could lead to the formation of a stable tropylium (B1234903) ion or related aromatic fragments.

Loss of acetonitrile: The molecule could fragment with the loss of a neutral acetonitrile molecule.

The resulting mass spectrum would be a unique fingerprint of the compound, with the relative intensities of the fragment ions providing clues to the stability of the different fragments. A detailed analysis of these patterns is crucial for the unequivocal identification of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

| m/z | Possible Fragment Ion | Notes |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 133 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |

| 134 | [C₉H₁₀O]⁺ | Ion resulting from cleavage of the O-CH₂CN bond |

| 121 | [C₈H₉O]⁺ | Further fragmentation of the phenoxy moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

| 41 | [C₂H₃N]⁺ | Acetonitrile cation |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

A hypothetical crystal structure determination for 2-(4-Propan-2-ylphenoxy)acetonitrile would involve the following steps:

Crystal Growth: Growing a single crystal of sufficient quality and size.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final crystal structure.

The resulting crystallographic data would be presented in a standardized format, including the unit cell parameters, space group, and atomic coordinates.

Table 2: Hypothetical Crystallographic Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.1-1.2 |

| R-factor | < 0.05 |

Computational and Theoretical Chemistry Investigations of 2 4 Propan 2 Ylphenoxy Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of 2-(4-Propan-2-ylphenoxy)acetonitrile. These methods are fundamental in understanding the intrinsic characteristics of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of 2-(4-Propan-2-ylphenoxy)acetonitrile to find the lowest energy conformation. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase. From this, key structural parameters can be extracted. For instance, the calculations would reveal the precise bond lengths of the C-O ether linkage, the C≡N of the nitrile group, and the various C-C bonds within the phenyl and isopropyl groups.

Table 1: Illustrative Optimized Geometric Parameters for 2-(4-Propan-2-ylphenoxy)acetonitrile (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-O | 1.37 Å |

| O-C(acetonitrile) | 1.43 Å | |

| C-C≡N | 1.46 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C(phenyl)-O-C(acetonitrile) | 118.5° |

| O-C-C≡N | 109.2° | |

| C-C≡N | 178.9° | |

| Dihedral Angle | C-C-O-C | 175.4° |

Note: These are hypothetical values for illustrative purposes.

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. nih.gov

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and easily polarizable.

For 2-(4-Propan-2-ylphenoxy)acetonitrile, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered around the electron-withdrawing acetonitrile (B52724) moiety. This distribution dictates how the molecule interacts with other chemical species. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 2: Illustrative Electronic Properties of 2-(4-Propan-2-ylphenoxy)acetonitrile

| Property | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 0.95 |

| Chemical Hardness | η | (I - A) / 2 | 2.95 |

| Electrophilicity Index | ω | (μ2) / (2η) | 1.58 |

| Chemical Potential | μ | -(I + A) / 2 | -3.90 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Different colors on the MEP surface correspond to different values of electrostatic potential.

Typically, red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms. In 2-(4-Propan-2-ylphenoxy)acetonitrile, the most negative potential is expected to be located around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage.

Blue-colored regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These positive regions are generally found around hydrogen atoms, particularly those attached to electronegative atoms or within aromatic systems. The MEP map provides a powerful predictive tool for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. nih.govnih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions with the environment, such as solvents.

Conformational Analysis and Flexibility Studies

The structure of 2-(4-Propan-2-ylphenoxy)acetonitrile is not rigid; it possesses several rotatable bonds, such as the C(phenyl)-O bond and the O-C(acetonitrile) bond. Rotation around these bonds gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

MD simulations can explore the conformational landscape of the molecule by simulating its motion over a period of time at a given temperature. By tracking the dihedral angles of the rotatable bonds, a potential energy surface can be constructed. This analysis would reveal the most populated (lowest energy) conformations and the flexibility of different parts of the molecule, such as the isopropyl and acetonitrile side chains.

Solvent Effects on Molecular Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By placing the 2-(4-Propan-2-ylphenoxy)acetonitrile molecule in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile, or a nonpolar solvent), one can observe how the solvent interacts with the solute.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are pivotal in the rational design of new molecules with desired biological activities. For compounds like 2-(4-Propan-2-ylphenoxy)acetonitrile, computational modeling serves as a powerful tool to predict how variations in its chemical structure might influence its efficacy, for instance, as a herbicide. These studies correlate specific molecular features, known as descriptors, with the compound's activity.

Key molecular descriptors for 2-(4-Propan-2-ylphenoxy)acetonitrile and its analogs that are typically examined in SAR studies include:

Electronic Properties: Charges on specific atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. These descriptors help in understanding the molecule's ability to participate in electronic interactions with a biological target.

Steric Properties: Molecular volume, surface area, and specific substituent group sizes (like the propan-2-yl group) are analyzed to understand how the molecule's shape and bulkiness affect its fit within a receptor's binding site.

Hydrophobic Properties: The partition coefficient (log P) is a measure of a molecule's hydrophobicity, which influences its transport properties and ability to cross biological membranes to reach its target.

A hypothetical SAR study on a series of 2-(4-substituted phenoxy)acetonitrile derivatives might yield data as presented in the interactive table below. In this notional dataset, the activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | pIC50 |

| 1 | H | 2.1 | 3.5 | 4.2 |

| 2 | 4-Cl | 2.8 | 2.1 | 5.1 |

| 3 | 4-CH3 | 2.6 | 3.7 | 4.8 |

| 4 | 4-Propan-2-yl | 3.4 | 3.8 | 5.5 |

| 5 | 4-NO2 | 2.0 | 0.5 | 4.0 |

From such data, a quantitative structure-activity relationship (QSAR) model can be developed. mdpi.com A QSAR equation might take the form:

pIC50 = c1 * LogP + c2 * (Dipole Moment) + ... + constant

This equation allows researchers to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

The design of molecules like 2-(4-Propan-2-ylphenoxy)acetonitrile as potential bioactive agents can be approached through two primary computational strategies: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to interact with the target. By comparing the structural and electronic features of active compounds, a pharmacophore model can be developed. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For 2-(4-Propan-2-ylphenoxy)acetonitrile, a pharmacophore model might include the aromatic ring, the ether oxygen, and the nitrile group as key interacting features.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. nih.gov This method involves docking the ligand, in this case, 2-(4-Propan-2-ylphenoxy)acetonitrile, into the binding site of the receptor. tci-thaijo.org Molecular docking simulations predict the preferred binding orientation and affinity of the compound. nih.gov For instance, if 2-(4-Propan-2-ylphenoxy)acetonitrile were to target an enzyme in a weed, docking studies would reveal the specific amino acid residues it interacts with, providing insights for modifications to enhance binding and, consequently, inhibitory activity.

A hypothetical summary of docking results for 2-(4-Propan-2-ylphenoxy)acetonitrile and its analogs against a target enzyme is presented below.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -6.5 | Phe255, Leu310 |

| 2 | -7.8 | Phe255, Leu310, Val201 |

| 3 | -7.2 | Phe255, Leu310 |

| 4 | -8.5 | Phe255, Leu310, Ile233 |

| 5 | -6.1 | Leu310 |

Computational chemistry offers powerful tools to predict the chemical reactivity and selectivity of molecules like 2-(4-Propan-2-ylphenoxy)acetonitrile. These predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT).

Reactivity Descriptors: Several calculated parameters can serve as indicators of a molecule's reactivity:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For 2-(4-Propan-2-ylphenoxy)acetonitrile, the nitrile group would be expected to be an electron-rich region.

Fukui Functions: These functions provide a more detailed analysis of local reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The table below presents hypothetical reactivity descriptors for 2-(4-Propan-2-ylphenoxy)acetonitrile.

| Descriptor | Value | Implication |

| HOMO Energy | -8.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.7 eV | Chemical stability |

| Global Hardness | 3.35 eV | Resistance to change in electron configuration |

| Global Electrophilicity | 1.8 eV | Propensity to accept electrons |

These predictive models are invaluable for understanding the potential metabolic fate of the compound, its stability under various environmental conditions, and its mode of action at the molecular level. By providing a theoretical framework for the compound's behavior, these computational investigations guide further experimental studies and the development of analogs with improved properties. ufv.br

Advanced Synthetic Applications and Derivatization Strategies

Utilization as a Synthetic Precursor in Organic Synthesis

As a precursor, 2-(4-propan-2-ylphenoxy)acetonitrile is prized for the reactivity of its functional groups, which can be selectively transformed to introduce new chemical properties and to build molecular complexity.

The nitrile (-C≡N) group is a cornerstone of the compound's synthetic utility, acting as a gateway to several important functional groups, most notably carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. weebly.comlibretexts.org This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat to proceed efficiently. libretexts.orgbyjus.com The reaction progresses through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. byjus.comlibretexts.orgchemistrysteps.com When 2-(4-propan-2-ylphenoxy)acetonitrile is subjected to these conditions, it yields 2-(4-propan-2-ylphenoxy)acetic acid. This derivative is a common structural motif in various biologically active molecules. researchgate.netmdpi.com

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), to produce the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). This initially forms a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂), thereby introducing a basic, nucleophilic center into the molecule. This transformation significantly expands the range of possible subsequent reactions. The product of this reduction is 2-(4-propan-2-ylphenoxy)ethan-1-amine.

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often under pressure.

Chemical Reduction : Powerful reducing agents are highly effective for this conversion. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce nitriles to primary amines. shaalaa.com Another established method is the Mendius reduction, which employs sodium metal in an alcohol solvent like ethanol. shaalaa.com More recent advancements include electrochemical methods, which have demonstrated high selectivity for the production of primary amines from nitriles under ambient temperature and pressure. nih.gov

Table 1: Key Transformations of the Nitrile Group

| Transformation | Reagents & Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(4-propan-2-ylphenoxy)acetic acid |

| H₃O⁺ (e.g., dil. HCl), Heat | 2-(4-propan-2-ylphenoxy)acetic acid | |

| Reduction | LiAlH₄ in ether, followed by H₂O | 2-(4-propan-2-ylphenoxy)ethan-1-amine |

| Na / C₂H₅OH (Mendius Reduction) | 2-(4-propan-2-ylphenoxy)ethan-1-amine | |

| H₂ / Catalyst (e.g., Raney Ni, Pd) | 2-(4-propan-2-ylphenoxy)ethan-1-amine |

The development of analogs often involves modifications to the aromatic ring and its isopropyl substituent. A common and efficient strategy is to begin the synthesis with an already modified phenol (B47542). By selecting different 4-substituted phenols as starting materials and reacting them with chloroacetonitrile (B46850) or its equivalents, a diverse library of analogs can be generated. This approach allows for systematic variation at the phenoxy portion of the molecule. For instance, new aromatic diamines have been prepared through the nucleophilic substitution reaction of substituted hydroxyphenyl compounds. researchgate.net This highlights the synthetic flexibility of using varied phenolic precursors to create a wide range of derivatives.

Design and Synthesis of Novel Analogues and Derivatives for Research Applications

The core structure of 2-(4-propan-2-ylphenoxy)acetonitrile is a template for designing novel molecules. By systematically altering its functional groups and substituents, researchers can fine-tune the compound's physicochemical and biological properties for specific research purposes. The synthesis of such derivatives often leverages the transformations described previously, such as nitrile hydrolysis followed by further reactions on the resulting carboxylic acid. researchgate.netmdpi.com

A primary goal of synthesizing analogs is to investigate structure-function relationships (SFR). By comparing the properties or activities of structurally related compounds, scientists can deduce the influence of specific molecular features. For example, in research focused on developing selective enzyme inhibitors, phenoxyacetic acid derivatives—accessible from their nitrile precursors—have been synthesized and evaluated. mdpi.com Studies on these types of molecules have shown that modifications to the phenoxy ring can significantly impact biological activity and selectivity. mdpi.com For example, the synthesis of a series of 2-(thiophen-2-yl)acetic acid derivatives and the subsequent evaluation of their inhibitory activity against the mPGES-1 enzyme allowed researchers to establish key structural requirements for potency. frontiersin.org

Table 2: Illustrative Examples of Analog Design and Functional Exploration in Related Scaffolds

| Core Scaffold | Structural Modification | Research Application / Functional Role |

| Phenoxyacetic Acid | Introduction of formyl groups and conversion to hydrazones | Development of selective COX-2 inhibitors mdpi.com |

| Phenoxyacetic Acid | Addition of aminothiazole moieties | Investigation of hypolipidemic activity researchgate.net |

| Thiophenylacetic Acid | Suzuki-Miyaura coupling with various aryl boronic acids | Exploration as mPGES-1 inhibitors frontiersin.org |

| Phenylpropan-2-amine | Acylation with 2-chloro-2-phenylacetyl chloride | Precursor for isoquinoline (B145761) synthesis and study of nitric oxide stimulation mdpi.com |

Role in the Synthesis of Complex Organic Molecules as a Building Block

Beyond simple derivatization, 2-(4-propan-2-ylphenoxy)acetonitrile and its immediate derivatives, particularly the corresponding carboxylic acid, function as crucial building blocks for constructing more complex organic molecules. The phenoxyacetic acid moiety can be readily integrated into larger structures. For example, it can serve as the starting point for multi-step syntheses where other functionalities are built upon this core structure. Research has demonstrated the synthesis of complex heterocyclic systems by first preparing a (4-acetylphenoxy)acetic acid intermediate, which is then used in Claisen-Schmidt condensations to build chalcone (B49325) derivatives, ultimately leading to novel compounds with potential therapeutic activities. researchgate.net This modular approach, where the phenoxyacetonitrile-derived scaffold provides a foundational component, is a powerful strategy in medicinal chemistry and materials science.

Molecular Interactions and Biochemical Studies

Investigating Interactions with Macromolecular Targets

The initial step in characterizing the bioactivity of a compound is often to assess its binding affinity and functional effect on known macromolecular targets, such as enzymes and receptors.

Enzymes are critical catalysts for a vast array of biochemical reactions, making them common targets for therapeutic intervention. The inhibitory potential of 2-(4-Propan-2-ylphenoxy)acetonitrile against several key enzymes would be a primary area of investigation.

mPGES-1 (microsomal Prostaglandin (B15479496) E synthase-1): This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a therapeutic strategy for inflammatory conditions. Research on related compounds, such as certain carvacrol (B1668589) derivatives (carvacrol being a precursor to the 4-propan-2-ylphenol moiety), has explored their potential to inhibit mPGES-1. However, specific inhibitory constants (e.g., IC50 values) for 2-(4-Propan-2-ylphenoxy)acetonitrile against mPGES-1 are not documented in the available literature.

COX-1/2 (Cyclooxygenase-1 and -2): These enzymes are also central to the inflammatory pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Investigating the selective inhibition of COX-1 versus COX-2 by 2-(4-Propan-2-ylphenoxy)acetonitrile would be crucial to understanding its potential anti-inflammatory profile and associated side effects. To date, no studies have been published detailing the direct inhibitory activity of this compound on COX isoforms.

HIV-1 Protease: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Inhibition of HIV-1 protease is a cornerstone of antiretroviral therapy. While a vast number of compounds have been screened for anti-HIV activity, there is no specific data available to suggest that 2-(4-Propan-2-ylphenoxy)acetonitrile is an inhibitor of HIV-1 protease.

Neuronal Nitric Oxide Synthase (nNOS): This enzyme is involved in neurotransmission and has been implicated in various neurological disorders. Selective inhibition of nNOS is a target for therapeutic development. The interaction of 2-(4-Propan-2-ylphenoxy)acetonitrile with nNOS has not been reported in scientific literature.

A hypothetical data table for enzyme inhibition studies is presented below to illustrate how such data would be typically represented.

| Enzyme Target | Assay Type | Metric | Value (e.g., µM) |

| mPGES-1 | Cell-free | IC50 | Data not available |

| COX-1 | Whole cell | IC50 | Data not available |

| COX-2 | Whole cell | IC50 | Data not available |

| HIV-1 Protease | Recombinant enzyme | Ki | Data not available |

| Neuronal Nitric Oxide Synthase | Homogenate | IC50 | Data not available |

IC50: *Half-maximal inhibitory concentration. Ki: Inhibition constant.

Receptors are macromolecules that bind to signaling molecules (ligands) and initiate a cellular response. Determining the affinity of 2-(4-Propan-2-ylphenoxy)acetonitrile for various receptors is essential to understanding its potential effects on cellular signaling. This is typically achieved through competitive binding assays using radiolabeled or fluorescently labeled ligands.

Currently, there are no published receptor binding assay data for 2-(4-Propan-2-ylphenoxy)acetonitrile against any specific receptor.

A representative data table for receptor binding assays is shown below.

| Receptor Target | Assay Type | Metric | Value (e.g., nM) |

| e.g., Adrenergic Receptor α1 | Radioligand binding | Ki | Data not available |

| e.g., GABA-A Receptor | Radioligand binding | IC50 | Data not available |

Ki: *Inhibition constant. IC50: Half-maximal inhibitory concentration.

Molecular Docking and Binding Mechanism Elucidation

In the absence of experimental data, computational methods like molecular docking can provide valuable predictions about the potential interactions of a compound with a macromolecular target.

Molecular docking simulations would aim to predict the most favorable binding orientation (pose) of 2-(4-Propan-2-ylphenoxy)acetonitrile within the active site of a target enzyme or the binding pocket of a receptor. These simulations would identify potential "hotspots" for interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein.

Docking algorithms use scoring functions to estimate the binding affinity of the ligand for the target. This provides a theoretical estimation of the binding energy (e.g., in kcal/mol), which can be used to rank potential binders and prioritize compounds for experimental testing.

No molecular docking studies specifically investigating the interaction of 2-(4-Propan-2-ylphenoxy)acetonitrile with mPGES-1, COX-1/2, HIV-1 protease, or neuronal nitric oxide synthase have been published.

A hypothetical table summarizing potential molecular docking results is provided below.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

| mPGES-1 | Data not available | Data not available | Data not available |

| COX-2 | Data not available | Data not available | Data not available |

Biochemical Pathway Modulation Research

Beyond direct interaction with a single target, it is crucial to understand how a compound may modulate entire biochemical pathways. This involves studying its effects on the concentrations of various metabolites and the activity of upstream and downstream signaling molecules. For instance, if 2-(4-Propan-2-ylphenoxy)acetonitrile were an mPGES-1 inhibitor, studies would be conducted to measure its effect on the cellular levels of prostaglandins.

Currently, there is no research available detailing the modulation of any specific biochemical pathway by 2-(4-Propan-2-ylphenoxy)acetonitrile.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For 2-(4-propan-2-ylphenoxy)acetonitrile, key abiotic degradation pathways include photodegradation, hydrolysis, and oxidation.

Photodegradation Mechanisms and Products

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on 2-(4-propan-2-ylphenoxy)acetonitrile are not extensively available in the reviewed literature, the degradation of related phenoxy herbicides and acetonitrile (B52724) compounds suggests potential mechanisms. The phenoxy moiety can absorb UV radiation, leading to the cleavage of the ether bond or transformation of the aromatic ring. The degradation of the herbicide Agent Orange, which contains phenoxyacetic acid compounds, is known to be influenced by photochemical processes. nih.gov Similarly, studies on other aromatic compounds indicate that photodegradation can be a significant dissipation pathway in the environment. researchgate.net

The presence of photosensitizers in the environment, such as dissolved organic matter, can also indirectly accelerate photodegradation by producing reactive oxygen species. rsc.org The specific photoproducts of 2-(4-propan-2-ylphenoxy)acetonitrile would likely include 4-propan-2-ylphenol and other derivatives resulting from the breakdown of the acetonitrile group and the aromatic ring.

Hydrolysis Pathways of the Acetonitrile and Ether Linkages

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The 2-(4-propan-2-ylphenoxy)acetonitrile molecule contains two key linkages susceptible to hydrolysis: the acetonitrile group and the ether linkage.

The acetonitrile group (-CN) can undergo hydrolysis to form an amide (acetamide derivative) and subsequently a carboxylic acid (acetic acid derivative) and ammonia (B1221849). This reaction can be influenced by pH, with catalysis occurring under both acidic and alkaline conditions.

The ether linkage (C-O-C) in the phenoxy group is generally more stable but can be cleaved under certain environmental conditions, although this process is typically slower than the hydrolysis of the nitrile group. The hydrolysis of the ether bond would result in the formation of 4-propan-2-ylphenol.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic contaminants from the environment.

Microbial Transformation and Metabolism

A variety of microorganisms, including bacteria and fungi, have been shown to degrade acetonitrile and phenoxy-containing herbicides. nih.govepa.gov For 2-(4-propan-2-ylphenoxy)acetonitrile, microbial degradation is expected to proceed through enzymatic pathways.

The initial step in the biodegradation of the acetonitrile moiety typically involves the action of nitrile hydratase, which converts the nitrile to the corresponding amide, 2-(4-propan-2-ylphenoxy)acetamide. This intermediate is then further hydrolyzed by an amidase to yield 2-(4-propan-2-ylphenoxy)acetic acid and ammonia. nih.govmontana.edu The resulting carboxylic acid can then enter central metabolic pathways.

Bacteria such as Pseudomonas and Nocardia species are known to possess the enzymatic machinery for nitrile and amide hydrolysis. nih.govmontana.edu For instance, Pseudomonas putida has been identified as capable of utilizing acetonitrile as a sole source of carbon and nitrogen. nih.gov

The degradation of the phenoxy component of the molecule likely involves hydroxylation and cleavage of the aromatic ring, a common strategy employed by microorganisms to break down aromatic compounds.

Identification of Biodegradation Products and Intermediates

Based on known microbial degradation pathways for related compounds, the following intermediates and products can be anticipated during the biodegradation of 2-(4-propan-2-ylphenoxy)acetonitrile.

Table 1: Potential Biodegradation Products and Intermediates of 2-(4-Propan-2-ylphenoxy)acetonitrile

| Compound Name | Chemical Formula | Role in Pathway |

| 2-(4-Propan-2-ylphenoxy)acetamide | C₁₁H₁₅NO₂ | Intermediate |

| 2-(4-Propan-2-ylphenoxy)acetic acid | C₁₁H₁₄O₃ | Intermediate |

| 4-Propan-2-ylphenol | C₉H₁₂O | Intermediate |

| Acetic Acid | C₂H₄O₂ | Final Product |

| Ammonia | NH₃ | Final Product |

The initial enzymatic hydrolysis of the nitrile group leads to the formation of 2-(4-propan-2-ylphenoxy)acetamide, which is then converted to 2-(4-propan-2-ylphenoxy)acetic acid. nih.govmontana.edu Cleavage of the ether bond would release 4-propan-2-ylphenol. Ultimately, these intermediates are expected to be further metabolized, leading to the formation of simpler molecules like acetic acid and ammonia, which can be assimilated by microorganisms, and eventually mineralized to carbon dioxide and water. nih.govmdpi.com

Environmental Persistence and Transformation Kinetics

General principles of environmental chemistry suggest that the persistence of a compound like 2-(4-Propan-2-ylphenoxy)acetonitrile would be influenced by a variety of factors. These include its chemical structure, water solubility, and susceptibility to microbial degradation and abiotic processes. For instance, the nitrile group may undergo enzymatic hydrolysis by microorganisms. However, without specific experimental data, any discussion of its environmental persistence and transformation kinetics remains speculative.

To provide a comprehensive understanding of the environmental fate of 2-(4-Propan-2-ylphenoxy)acetonitrile, dedicated studies are necessary to determine key environmental parameters.

Advanced Analytical Methodologies for Research of 2 4 Propan 2 Ylphenoxy Acetonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds. amazonaws.com For a molecule like 2-(4-Propan-2-ylphenoxy)acetonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for separation and quantification.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a compound with the polarity and structure of 2-(4-Propan-2-ylphenoxy)acetonitrile. amazonaws.commdpi.com

Method Development: The development of a selective and robust HPLC method involves optimizing several key parameters. A C18 column is a common starting point due to its versatility in retaining moderately non-polar compounds. pensoft.netpensoft.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer solution to control pH. mdpi.com Acetonitrile is often preferred for its lower UV cutoff and lower viscosity, which results in lower backpressure. shimadzu.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure efficient elution of the target analyte and any impurities with differing polarities. plos.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores. pensoft.netpensoft.net

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability for research purposes. amazonaws.comiosrjournals.org Validation encompasses several parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. iosrjournals.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. iosrjournals.org

Below is a table representing a typical set of parameters for an HPLC method developed for the analysis of a phenoxyacetonitrile-type compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) pensoft.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile plos.org |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min pensoft.netpensoft.net |

| Column Temperature | 30 °C pensoft.netpensoft.net |

| Injection Volume | 10 µL |

| Detector | UV/VIS at 225 nm pensoft.netpensoft.net |

| Run Time | 15 minutes |

This interactive table outlines typical starting conditions for developing an HPLC method for 2-(4-Propan-2-ylphenoxy)acetonitrile, based on methods for structurally similar compounds.

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. amazonaws.com Given its molecular weight and structure, 2-(4-Propan-2-ylphenoxy)acetonitrile is amenable to GC analysis.

Applications: GC is particularly useful for purity determination and quantifying the compound in organic synthesis reaction mixtures. It can also be applied to analyze for residual solvents or volatile byproducts from its production process. scirp.org

Detector Optimization: The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range. It is suitable for purity assays and quantification when interferences are minimal. scirp.org

Nitrogen-Phosphorus Detector (NPD): An NPD provides enhanced selectivity for nitrogen-containing compounds. scirp.org Due to the presence of a nitrile (-CN) group in 2-(4-Propan-2-ylphenoxy)acetonitrile, an NPD would offer significantly higher sensitivity and selectivity for its analysis in complex matrices compared to an FID. epa.gov Optimization of an NPD involves adjusting parameters such as bead voltage, hydrogen flow, and airflow to maximize the signal-to-noise ratio for the target analyte. epa.gov

A representative set of GC conditions for analyzing a compound like 2-(4-Propan-2-ylphenoxy)acetonitrile is detailed in the table below.

| Parameter | Condition |

| Instrument | Gas Chromatograph |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen epa.gov |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Detector Temperature | 300 °C epa.gov |

| Makeup Gas | Helium epa.gov |

This interactive table provides typical GC parameters that could be applied for the analysis of 2-(4-Propan-2-ylphenoxy)acetonitrile.

Mass Spectrometry (MS) Detection in Complex Matrices

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity, making it ideal for analysis in complex biological or environmental matrices. ijpras.com

LC-MS/MS is the benchmark for trace quantitative analysis and metabolite identification due to its superior sensitivity and selectivity. nih.gov

Trace Analysis: For quantifying low concentrations of 2-(4-Propan-2-ylphenoxy)acetonitrile in matrices like plasma, urine, or environmental water samples, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. ijpras.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, allowing for quantification at very low levels. ijpras.com

Metabolite Identification: LC-MS/MS is also a key tool in drug metabolism studies. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide accurate mass measurements of both the parent drug and its metabolites, which aids in determining their elemental composition. ijpras.com Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide structural information about the metabolites. nih.gov Common metabolic transformations for a compound like 2-(4-Propan-2-ylphenoxy)acetonitrile could include hydroxylation on the aromatic ring or isopropyl group, or hydrolysis of the nitrile group.

The table below shows hypothetical MRM transitions for the trace analysis of the parent compound and a potential hydroxylated metabolite.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 2-(4-Propan-2-ylphenoxy)acetonitrile | 176.1 | 134.1 | Positive ESI |

| Hydroxylated Metabolite | 192.1 | 150.1 | Positive ESI |

This interactive table illustrates potential mass transitions for LC-MS/MS analysis, which would require experimental verification.

GC-MS combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. nih.gov This technique is particularly useful for analyzing volatile degradation products or impurities related to 2-(4-Propan-2-ylphenoxy)acetonitrile. rsc.org Sample introduction methods like headspace analysis or solid-phase microextraction (SPME) can be used to concentrate volatile analytes from a sample before injection into the GC-MS system. nih.gov Identification is achieved by comparing the acquired mass spectrum of an unknown peak with reference spectra in a database, such as the NIST library. scirp.org

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for complex analytical problems. nih.gov The combination of chromatography with mass spectrometry (LC-MS and GC-MS) represents the most widely used hyphenated technique in modern analytical chemistry. nih.gov These methods leverage the separation power of chromatography to reduce matrix complexity before the highly selective and sensitive detection by the mass spectrometer. nih.gov

Beyond MS, other hyphenated techniques can provide complementary information for a comprehensive characterization of 2-(4-Propan-2-ylphenoxy)acetonitrile and related substances:

GC-FTIR (Gas Chromatography-Fourier Transform Infrared Spectroscopy): This technique provides information about the functional groups present in the separated compounds, which can help in the identification of isomers that may produce similar mass spectra. amazonaws.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, which is invaluable for the unambiguous identification of unknown impurities or metabolites without the need for their isolation. nih.gov

The strategic application of these advanced hyphenated techniques enables a thorough and reliable characterization of 2-(4-Propan-2-ylphenoxy)acetonitrile in diverse and complex research samples.

Chromatographic-Spectroscopic Coupling (e.g., LC-NMR, GC-IR) for Structural Elucidation of Research Samples

Hyphenated techniques represent a powerful class of analytical tools that physically combine a separation method with a spectroscopic detection method. nih.gov This approach allows for the analysis of individual components of a mixture as they are separated, providing comprehensive structural information in a single experimental run. For a compound like 2-(4-Propan-2-ylphenoxy)acetonitrile, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are particularly valuable for confirming its molecular structure and identifying any related impurities or isomers.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This synergy is exceptionally potent for the analysis of complex mixtures, enabling the separation of components and their subsequent structural identification without the need for manual isolation. iosrphr.org For 2-(4-Propan-2-ylphenoxy)acetonitrile, LC-NMR would be instrumental in distinguishing it from potential positional isomers, which may have very similar retention times and mass spectra but distinct NMR profiles. chromatographytoday.comnih.gov

The process involves introducing the eluent from the HPLC column into a specialized flow cell within the NMR spectrometer. semanticscholar.org As a chromatographic peak corresponding to a compound of interest passes through the flow cell, NMR spectra can be acquired. Several modes of operation, such as on-flow, stopped-flow, and loop collection, can be employed to optimize data acquisition, especially for low-concentration samples. mdpi.com The stopped-flow mode, for instance, allows for extended acquisition times for a specific chromatographic peak, enabling more detailed two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) that are crucial for complete structural assignment. nih.gov

Illustrative LC-NMR Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

While specific experimental data for this compound is not publicly available, a hypothetical analysis would yield the following characteristic ¹H NMR signals for the main component after chromatographic separation.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 1.25 | Doublet | 6H | -CH(CH ₃)₂ |

| H-b | 2.90 | Septet | 1H | -CH (CH₃)₂ |

| H-c | 4.75 | Singlet | 2H | -O-CH ₂-CN |

| H-d | 6.95 | Doublet | 2H | Aromatic H (ortho to -OCH₂CN) |

| H-e | 7.20 | Doublet | 2H | Aromatic H (ortho to -CH(CH₃)₂) |

This interactive table presents hypothetical ¹H NMR data that would be expected from an LC-NMR analysis of a purified fraction of 2-(4-Propan-2-ylphenoxy)acetonitrile.

This level of detail, obtained directly on a separated peak, confirms the connectivity of the atoms within the molecule, solidifying the structural identification.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the high-resolution separation capabilities of Gas Chromatography with the functional group identification power of Infrared Spectroscopy. ijarnd.com As volatile components elute from the GC column, they pass through a heated light pipe, where their infrared spectrum is recorded in real-time. ajrconline.org This technique is highly effective for identifying compounds based on the characteristic vibrational frequencies of their chemical bonds.

For 2-(4-Propan-2-ylphenoxy)acetonitrile, GC-IR would serve as a robust confirmatory tool. The presence of key functional groups can be unequivocally identified by their specific absorption bands in the IR spectrum. This is particularly useful for differentiating isomers that might have similar mass fragmentation patterns but different IR spectra. researchgate.net

Expected GC-IR Data for 2-(4-Propan-2-ylphenoxy)acetonitrile

A GC-IR analysis of a research sample containing 2-(4-Propan-2-ylphenoxy)acetonitrile would be expected to show a distinct IR spectrum for the corresponding chromatographic peak. The key absorption bands would confirm the presence of its defining functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2250-2230 | C≡N Stretch | Nitrile |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether |

This interactive table outlines the expected characteristic infrared absorption bands for 2-(4-Propan-2-ylphenoxy)acetonitrile that would be identified using GC-IR.

The sharp, intense band around 2230-2250 cm⁻¹ is highly diagnostic for the nitrile (C≡N) group. spectroscopyonline.comopenstax.org The presence of a strong band around 1250 cm⁻¹ would confirm the aryl-alkyl ether linkage, while absorptions in the aromatic and aliphatic C-H stretching regions would correspond to the substituted benzene (B151609) ring and the isopropyl group, respectively. libretexts.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.